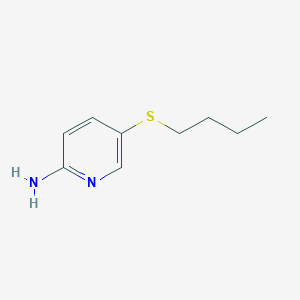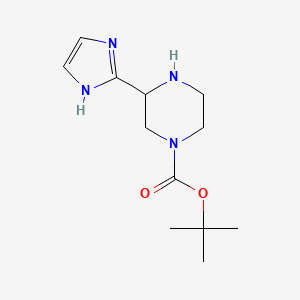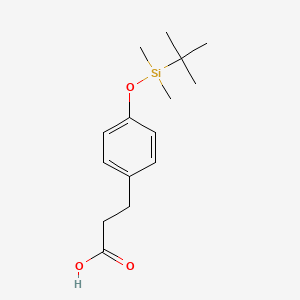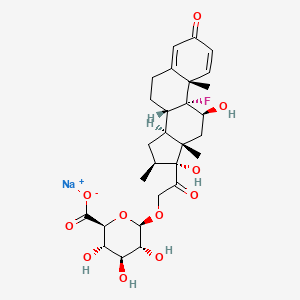
7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a tetrahydro-naphthyridine ring system with a methyl group at the 7th position and two hydrochloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride can be achieved through several methods. One common approach involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Other synthetic strategies include cyclization reactions, nucleophilic substitution, and acid/base or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes. These processes may include cyclization reactions, microwave-assisted reactions, and cross-coupling reactions. The choice of method depends on the desired yield, purity, and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the naphthyridine ring system, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, reduced derivatives, and substituted naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, some analogues of this compound, such as Genz-644282, inhibit cancer cell growth by targeting specific receptors and pathways involved in cell proliferation and survival . Other analogues, like BAY-94-8862, act as nonsteroidal antagonists of the mineralocorticoid receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride include:
- 5,6,7,8-tetrahydro-1,6-naphthyridine
- 1-naphthalenamine, 5,6,7,8-tetrahydro-
- Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride .
Uniqueness
What sets 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of two hydrochloride groups.
Eigenschaften
Molekularformel |
C9H14Cl2N2 |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-5-9-8(6-11-7)3-2-4-10-9;;/h2-4,7,11H,5-6H2,1H3;2*1H |
InChI-Schlüssel |
YNKFBYSQSPOJHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(CN1)C=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)


![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)

![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)

![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)


![Ethyl2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate](/img/structure/B13451818.png)
